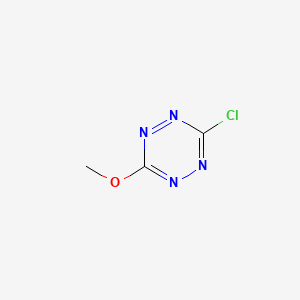

3-Chloro-6-methoxy-1,2,4,5-tetrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c1-9-3-7-5-2(4)6-8-3/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDGPAKSIBSKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine and Its Chemical Precursors

Strategies for Regioselective Functionalization of 1,2,4,5-Tetrazine (B1199680) Core Structures

The regioselective functionalization of the 1,2,4,5-tetrazine ring is paramount for accessing unsymmetrically substituted derivatives like 3-chloro-6-methoxy-1,2,4,5-tetrazine. A key strategy involves the stepwise nucleophilic aromatic substitution (SNAr) on a symmetrically disubstituted precursor, typically 3,6-dichloro-1,2,4,5-tetrazine (B31795). The high electrophilicity of the tetrazine core, enhanced by the electron-withdrawing nature of the chlorine atoms, facilitates these reactions.

The introduction of different substituents in a controlled manner is often challenging due to the potential for the formation of mixtures of symmetric and unsymmetric products. nih.govresearchgate.net To achieve regioselectivity, reaction conditions such as temperature, solvent, and stoichiometry must be carefully controlled. For instance, conducting the first substitution at a lower temperature can favor monosubstitution, after which the second, different nucleophile can be introduced, potentially at a higher temperature, to yield the desired unsymmetrical product.

Solid-phase synthesis has emerged as a powerful technique to overcome the challenges associated with solution-phase synthesis of unsymmetrical tetrazines. nih.govresearchgate.net By anchoring the tetrazine precursor to a solid support, the formation of undesired symmetrical, disubstituted adducts can be avoided, and purification is simplified to a single step after cleavage from the resin. nih.gov

Another approach to regioselectivity involves the synthesis of monosubstituted tetrazines from the outset. One-pot methods using a Lewis acid promoter and formamidine (B1211174) salts as a starting material can significantly increase the yield of monosubstituted tetrazines. nih.gov These monosubstituted tetrazines can then be further functionalized at the vacant position.

Precursor Synthesis and Halogenation Chemistry of the Tetrazine Ring

The synthesis of this compound typically begins with the preparation of a suitable precursor, which is subsequently halogenated. A common and well-documented precursor for halogenated tetrazines is 3,6-dihydrazino-1,2,4,5-tetrazine (DHT). The synthesis of DHT itself is a multi-step process that often starts from guanidine (B92328) hydrochloride and hydrazine (B178648).

The halogenation of the tetrazine ring is a critical step. The direct chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine is a prevalent strategy to produce 3,6-dichloro-1,2,4,5-tetrazine. Various chlorinating agents can be employed for this transformation. For example, the reaction of 3,6-bis(hydrazino)-1,2,4,5-tetrazine with chlorine in acetonitrile (B52724) yields the dichloro derivative. Phosphorus oxychloride (POCl₃) is another effective chlorinating agent for converting the hydrazine functionalities to chlorine atoms. To manage the exothermic nature of these reactions, they are often conducted at low temperatures, such as 0–5°C. Anhydrous solvents like acetonitrile or dichloromethane (B109758) are typically used to prevent side reactions.

An alternative route to the tetrazine core involves the Pinner synthesis, which starts from the condensation of hydrazine with nitrile precursors, followed by oxidation of the resulting 1,2-dihydrotetrazine. nih.gov However, this method is less suitable for aliphatic or unsymmetrical tetrazines. nih.gov Another synthetic pathway involves the condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate, followed by in situ oxidation of the dihydrotetrazine intermediate with an oxidizing agent like sodium nitrite (B80452) in an acidic medium.

| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | Cl₂ | Acetonitrile | 0–5 | 3,6-Dichloro-1,2,4,5-tetrazine |

| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | POCl₃ | Not specified | Reduced | 3,6-Dichloro-1,2,4,5-tetrazine |

| 1,2-Dicyanohydrazine | Cl₂ | Not specified | Not specified | 3,6-Dichloro-1,2-dihydro-1,2,4,5-tetrazine (intermediate) |

Alkoxylation and Methoxylation Routes for Tetrazine Systems

The introduction of an alkoxy or methoxy (B1213986) group onto the tetrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Starting from a halogenated tetrazine, such as 3,6-dichloro-1,2,4,5-tetrazine, one of the chlorine atoms can be displaced by an alkoxide, such as sodium methoxide. The electron-deficient nature of the tetrazine ring makes it highly susceptible to nucleophilic attack.

To obtain the unsymmetrically substituted this compound, the reaction conditions must be carefully controlled to favor monosubstitution. This can be achieved by using a stoichiometric amount of the nucleophile and maintaining a low reaction temperature. The choice of solvent can also influence the regioselectivity of the reaction.

The synthesis of novel nih.govchemicalbook.comtriazolo[1,5-b] nih.govnih.govchemicalbook.comtetrazines has shown that these systems can be readily modified at the C(3) position in reactions with aliphatic alcohols and amines, demonstrating the feasibility of introducing alkoxy groups onto related heterocyclic systems. nih.gov This suggests that direct alkoxylation of a suitable tetrazine precursor is a viable synthetic strategy.

Optimization of Reaction Conditions and Isolation Techniques in Tetrazine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired tetrazine product. Key parameters that are often screened include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts. nih.gov For instance, in metal-catalyzed tetrazine synthesis, screening of different Lewis acids and their counterions can lead to significant improvements in yield. scispace.com Microwave irradiation has also been shown to be effective in promoting certain tetrazine syntheses, in some cases yielding products where conventional heating fails. nih.gov

Isolation and purification of tetrazine derivatives can be challenging due to their potential for volatility and sensitivity to acidic conditions. nih.govnih.gov Column chromatography on silica (B1680970) gel is a common purification method. chemicalbook.com For solid-phase synthesis, a single purification step after cleavage from the resin is often sufficient. nih.govresearchgate.net The cleavage conditions themselves may need to be optimized, as tetrazines can be prone to degradation under strongly acidic conditions often used for cleaving linkers. nih.gov

Continuous-flow systems have been adopted for the large-scale production of some tetrazine precursors to address challenges such as managing thermal gradients in batch reactors, particularly for exothermic reactions.

| Parameter | Considerations | Examples |

|---|---|---|

| Temperature | Control of exothermicity, prevention of side reactions, and influence on regioselectivity. | Low temperatures (0–5°C) for chlorination reactions. |

| Solvent | Solubility of reactants, influence on reaction rate and regioselectivity. | Anhydrous acetonitrile or dichloromethane for halogenation. |

| Catalyst | Enhancement of reaction rate and yield. | Lewis acids (e.g., Ni(OTf)₂, Zn(OTf)₂) for one-pot synthesis. scispace.com |

| Purification Method | Product stability and purity. | Column chromatography, single-step purification after solid-phase synthesis. nih.govchemicalbook.com |

Mechanistic Investigations of Reactivity and Transformation Pathways of 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the 1,2,4,5-Tetrazine (B1199680) Nucleus

The pronounced electrophilicity of the 1,2,4,5-tetrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This reactivity is particularly pronounced at carbon atoms bearing a suitable leaving group, such as a halogen. In 3-Chloro-6-methoxy-1,2,4,5-tetrazine, the chloro-substituent serves as an effective leaving group, readily undergoing displacement by a wide range of nucleophiles.

The SNAr mechanism on the tetrazine nucleus proceeds via a stepwise addition-elimination pathway. researchgate.netmasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine. This step is typically the rate-determining step of the reaction. researchgate.netmasterorganicchemistry.com The attack results in the formation of a negatively charged, tetrahedral intermediate, often referred to as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing character of the tetrazine ring, which delocalizes the negative charge across its nitrogen atoms. Aromaticity is subsequently restored through the expulsion of the chloride leaving group, yielding the substituted tetrazine product.

Exploration of Cross-Coupling Reactions at the Halo-Substituted Position

The halogenated position of this compound is also amenable to transformation via transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uzh.ch Reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the introduction of a diverse array of aryl, heteroaryl, and alkynyl groups onto the tetrazine core. thalesnano.comorganic-chemistry.orgrsc.orgtcichemicals.com

While studies on this compound itself are not widely documented, extensive research on the cross-coupling of 3-bromo-1,2,4,5-tetrazines provides a strong precedent. uzh.ch These reactions typically employ a palladium catalyst. The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the tetrazine.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

For these reactions to be successful on the electron-deficient tetrazine ring, careful selection of the ligand on the palladium catalyst is often crucial for achieving good turnover. uzh.ch For instance, the use of an electronically modified 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand has been shown to be effective in the Suzuki coupling of 3-bromo-1,2,4,5-tetrazine. uzh.ch Sonogashira couplings of bromo-tetrazines with terminal alkynes have also been successfully developed, providing access to asymmetrically substituted alkynyl- and alkyl-tetrazines. rsc.orgresearchgate.net Although chloro-substituted heterocycles can be less reactive than their bromo-counterparts, modified Negishi cross-coupling strategies have proven effective for chloropyridines by adjusting reaction conditions, suggesting similar approaches could be viable for this compound. organic-chemistry.org

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactivity and Chemodynamics

The inverse electron-demand Diels-Alder (IEDDA) reaction is a hallmark of 1,2,4,5-tetrazine chemistry. nih.govresearchgate.net This reaction involves the [4+2] cycloaddition between the electron-poor tetrazine (the diene) and an electron-rich dienophile, such as a strained alkene or alkyne. nih.gov According to frontier molecular orbital (FMO) theory, the rate of this reaction is governed by the energy gap between the LUMO of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. A smaller energy gap leads to a faster reaction.

The substituents on the tetrazine ring play a critical role in modulating its IEDDA reactivity by altering the energy of its LUMO. nih.govresearchgate.net Electron-withdrawing groups lower the LUMO energy, thus accelerating the reaction, while electron-donating groups raise the LUMO energy, decelerating it. nih.gov this compound presents an interesting case due to its opposing electronic substituents. The chloro group is electron-withdrawing, which serves to increase the reaction rate. Conversely, the methoxy (B1213986) group is electron-donating, which tends to decrease the reaction rate. The net reactivity of the molecule is a balance of these two effects. Compared to a benchmark like 3,6-diphenyl-1,2,4,5-tetrazine, the presence of the chloro group would be expected to enhance reactivity, while the methoxy group would temper it. This tunability allows for the fine-tuning of reaction rates for specific applications. nih.gov

The IEDDA reaction mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly extruding a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine product. If the dienophile is an alkyne, the product is an aromatic pyridazine.

Kinetic and Thermodynamic Considerations in Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic properties of the tetrazine core and its substituents.

Nucleophilic Aromatic Substitution: The SNAr reaction is generally thermodynamically favorable due to the formation of a stable substituted product and the departure of a good leaving group (chloride). Kinetically, the rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the tetrazine carbon. As established in studies of analogous systems, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. researchgate.net The activation energy for this step is lowered by the ability of the tetrazine ring to stabilize the resulting negative charge. The presence of the electron-donating methoxy group in this compound would slightly increase the activation energy for nucleophilic attack compared to 3,6-dichloro-1,2,4,5-tetrazine (B31795), but the reaction is expected to remain facile.

Cross-Coupling Reactions: The thermodynamics of palladium-catalyzed cross-coupling reactions are typically favorable. Kinetically, the efficiency of these reactions is highly dependent on the catalyst, ligands, and reaction conditions. The oxidative addition step is often rate-limiting, and its rate can be influenced by the strength of the carbon-halogen bond. The choice of ligand is critical as it affects both the rate of oxidative addition and reductive elimination. uzh.ch

Inverse Electron-Demand Diels-Alder Reaction: IEDDA reactions involving tetrazines are characterized by their exceptionally fast kinetics and are thermodynamically driven by the formation of a stable dihydropyridazine (B8628806) and the highly favorable, irreversible release of N₂ gas. nih.gov The reaction kinetics are exquisitely sensitive to the electronic nature of the tetrazine substituents. Computational studies have shown a linear correlation between the activation barrier of the IEDDA reaction and the LUMO energy of the tetrazine. rsc.orgresearchgate.net For this compound, the activation energy would be an intermediate value, influenced by the competing effects of the chloro and methoxy groups. The reaction rate is also significantly impacted by the dienophile, with strained systems like trans-cyclooctene (B1233481) (TCO) exhibiting reaction rates that are orders of magnitude higher than unstrained or sterically hindered dienophiles due to a higher HOMO energy. rsc.org

Table of Compounds

Derivatization Strategies and Post Synthetic Functionalization of 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine

Synthesis of Novel Alkoxy- and Other Substituted 1,2,4,5-Tetrazine (B1199680) Derivatives

The primary route for derivatizing 3-chloro-6-methoxy-1,2,4,5-tetrazine involves the substitution of the chloro group with various nucleophiles. The electron-deficient nature of the 1,2,4,5-tetrazine ring facilitates these SNAr reactions.

Alkoxy Derivatives: The chloro substituent can be readily displaced by alkoxides or phenoxides to yield novel 3-alkoxy-6-methoxy-1,2,4,5-tetrazines. These reactions are typically performed in the presence of a base, such as sodium hydride or potassium carbonate, which deprotonates the alcohol or phenol (B47542) to generate the corresponding nucleophile. This approach allows for the introduction of a wide array of alkoxy groups, from simple alkyl chains to more complex functionalized moieties. For instance, reacting this compound with sodium ethoxide in ethanol (B145695) would yield 3-ethoxy-6-methoxy-1,2,4,5-tetrazine. The synthesis of various di-substituted tetrazines from 3,6-dichloro-1,2,4,5-tetrazine (B31795) demonstrates that phenols and thiols are excellent nucleophiles for this transformation, often proceeding under mild conditions. nih.gov

Other Substituted Derivatives: Beyond alkoxy groups, a diverse range of nucleophiles can be employed to displace the chloride.

Thioethers: Thiolates are highly effective nucleophiles in SNAr reactions with chlorotetrazines, leading to the formation of 3-alkylthio- or 3-arylthio-6-methoxy-1,2,4,5-tetrazines. Kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine with biothiols confirm the facility of this substitution. researchgate.net

Amines: Primary and secondary amines can also serve as nucleophiles, although reactions may sometimes require harsher conditions compared to those with thiols or alkoxides. nih.gov These reactions yield 3-amino-6-methoxy-1,2,4,5-tetrazine derivatives, which are valuable for further functionalization, for example, in the synthesis of bioactive compounds or ligands.

Carbon Nucleophiles: While less common, strong carbon nucleophiles can also be used, expanding the range of possible derivatives.

The table below illustrates typical conditions for the synthesis of unsymmetrical tetrazines, which are analogous to the derivatization of this compound.

| Starting Material | Nucleophile | Product Class | Typical Conditions | Reference |

|---|---|---|---|---|

| 3,6-Dichloro-1,2,4,5-tetrazine | Phenols/Thiols | 3-Aryloxy/Arylthio-6-chloro-1,2,4,5-tetrazine | Base (e.g., K₂CO₃), Aprotic Solvent (e.g., MeCN) | nih.gov |

| 3,6-Dichloro-1,2,4,5-tetrazine | Amines | 3-Amino-6-chloro-1,2,4,5-tetrazine | Base (e.g., Et₃N), Dioxane | researchgate.net |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal Alkynes | 3-Alkynyl-6-methyl-1,2,4,5-tetrazine | Pd/Cu catalyst (Sonogashira coupling) | rsc.orgresearchgate.net |

Introduction of Diverse Functional Groups for Tailored Properties

Post-synthetic functionalization of the this compound core is a powerful strategy to fine-tune the molecule's properties for specific applications. By choosing nucleophiles that contain additional reactive handles, a wide variety of functionalities can be incorporated.

For example, using a nucleophile like 4-aminophenol (B1666318) would introduce a terminal amino group, which can undergo subsequent reactions such as amidation or diazotization. Similarly, employing a nucleophile with a carboxylic acid, ester, or alkyne group allows for further conjugation or incorporation into larger molecular systems. This approach is central to the use of tetrazines in bioorthogonal chemistry, where they are often equipped with linker groups for attachment to biomolecules. nih.gov The synthesis of tetrazines bearing conjugatable handles like carboxylic acids or amines is a well-established strategy for creating probes for biological studies. nih.gov

Cross-coupling reactions, such as the Sonogashira coupling, have been successfully applied to halogenated tetrazines, enabling the introduction of alkynyl groups. rsc.orgresearchgate.net This method allows for the formation of a carbon-carbon bond at the 3-position, significantly expanding the structural diversity of accessible derivatives. These alkynyl tetrazines can serve as intermediates for further transformations, such as hydrogenation to yield alkyl-substituted tetrazines. rsc.org

Chemo- and Regioselective Modifications of the Tetrazine Scaffold

A key aspect of the chemistry of this compound is the high degree of chemo- and regioselectivity achievable in its derivatization.

Regioselectivity: The chloro group at the C3 position is significantly more labile and a better leaving group than the methoxy (B1213986) group at the C6 position in nucleophilic aromatic substitution reactions. This differential reactivity allows for the highly regioselective functionalization of the C3 position without disturbing the C6 methoxy group under typical SNAr conditions. The methoxy group is a poor leaving group and would require much harsher conditions for substitution. This inherent selectivity is crucial for the synthesis of well-defined, unsymmetrically substituted tetrazines.

Chemoselectivity: When reacting this compound with a multifunctional nucleophile, chemoselectivity can often be achieved. For instance, in a molecule containing both a thiol and an amine group, the softer and more nucleophilic thiol will preferentially attack the electron-deficient carbon of the tetrazine ring over the harder amine nucleophile. This selectivity allows for precise control over the modification process, even with complex reagents. Studies on 3,6-dichloro-1,2,4,5-tetrazine have shown that substitution can be controlled to achieve either mono- or di-substituted products by modulating the stoichiometry of the nucleophile. nih.gov This principle applies directly to this compound, where reaction at the chloro-substituted position is the primary pathway.

Structure-Reactivity Relationships in this compound Derivatives

The substituents at the C3 and C6 positions of the 1,2,4,5-tetrazine ring profoundly influence its chemical reactivity, particularly in its hallmark inverse-electron-demand Diels-Alder (IEDDA) reactions.

The reactivity of the tetrazine core is governed by the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing groups (EWGs) lower the LUMO energy, making the tetrazine more electrophilic and thus more reactive in IEDDA cycloadditions. Conversely, electron-donating groups (EDGs) raise the LUMO energy, decreasing reactivity.

When the chloro group is substituted, the new substituent at the C3 position will further modulate the tetrazine's reactivity.

Introduction of an EWG (e.g., a pyridyl or cyano group) in place of the chlorine will further increase the IEDDA reaction rate.

Introduction of an EDG (e.g., an amino or alkyl group) will decrease the IEDDA reaction rate compared to the parent chloro-tetrazine.

This tunability is highly advantageous for applications requiring controlled reaction kinetics, such as in staged or multiplexed labeling experiments in biological systems. nih.govrsc.org By systematically varying the substituents, a library of tetrazine derivatives with a wide spectrum of reactivities can be generated. nih.gov

The table below summarizes the expected effect of different substituent classes on the IEDDA reactivity of the 6-methoxy-1,2,4,5-tetrazine scaffold.

| Substituent at C3 | Electronic Effect | Expected IEDDA Reactivity | Reference |

|---|---|---|---|

| -Cl (Reference) | Electron-Withdrawing (Inductive) | High | - |

| -Pyridyl | Strongly Electron-Withdrawing | Very High | nih.gov |

| -Ph | Weakly Withdrawing/Donating | Moderate | nih.gov |

| -OAlkyl / -OPh | Electron-Donating (Resonance) | Low to Moderate | nih.gov |

| -N(Alkyl)₂ | Strongly Electron-Donating | Low | researchgate.net |

This predictable relationship between structure and reactivity allows for the rational design of this compound derivatives with precisely controlled properties for advanced applications in materials science and chemical biology.

Computational Chemistry and Quantum Mechanical Studies of 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Ground and Excited States

The electronic structure of 3-Chloro-6-methoxy-1,2,4,5-tetrazine has been investigated using sophisticated computational methods to understand its behavior in both the ground state (S₀) and electronically excited states. Density Functional Theory (DFT) is a widely used method for determining the electronic structure of the ground state, while Time-Dependent Density Functional Theory (TD-DFT) is employed to probe the nature of excited states and electronic transitions.

For this compound, quantum chemical calculations have been performed using specific combinations of hybrid density functionals and basis sets to ensure accuracy. wuxibiology.com One such approach involves the ωB97XD hybrid density functional paired with the cc-pVTZ basis set. wuxibiology.com This level of theory is utilized to optimize the geometries of the molecule in its ground and excited states and to calculate the energies of vertical transitions between these states. wuxibiology.com These calculations are fundamental to understanding the molecule's absorption and emission properties.

Table 1: Computational Methods for this compound

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | ωB97XD | cc-pVTZ | Ground state geometry optimization |

| TD-DFT | ωB97XD | cc-pVTZ | Excited state geometry optimization and transition energies |

Geometry Optimization and Conformational Analysis of the Tetrazine Ring

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations are used to find the equilibrium geometries of both the ground state (S₀) and the first excited singlet state (S₁). wuxibiology.com

Frequency calculations are subsequently performed on these optimized geometries. The absence of any imaginary (negative) frequencies confirms that the calculated structures represent true local minima on the potential energy surface. wuxibiology.com These analyses reveal that the tetrazine ring is planar in its ground state. However, upon excitation, the molecule can undergo geometric distortions. Understanding these structural changes is crucial, as they play a significant role in the photophysical pathways available to the molecule after it absorbs light. wuxibiology.com

Electronic Structure Analysis: Molecular Orbitals, Frontier Orbitals, and Charge Distribution

The electronic behavior of this compound is governed by its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO is a key factor in determining the molecule's electronic transition energies.

For tetrazines, the lowest energy electronic transition is typically an n→π* transition. This involves the promotion of an electron from a non-bonding n orbital, primarily located on the nitrogen atoms of the tetrazine ring, to an anti-bonding π* orbital associated with the ring's pi system. Computational studies on this compound confirm that its first excited singlet state (S₁) has this nπ* character. wuxibiology.com The distribution of electron density within these orbitals dictates the charge distribution of the molecule in its ground and excited states, influencing its reactivity and intermolecular interactions.

Spin-Orbit Coupling Calculations and Theoretical Elucidation of Intersystem Crossing Pathways

Following electronic excitation, molecules can return to the ground state through various pathways, including fluorescence (emission of a photon from a singlet excited state) and intersystem crossing (a non-radiative transition to a triplet state). Intersystem crossing is a key process that competes with fluorescence and is particularly important in understanding the photophysics of tetrazine derivatives. wuxibiology.com

Theoretical calculations for this compound suggest that intersystem crossing is a significant decay pathway. wuxibiology.com The rate of this process is dependent on the spin-orbit coupling between the involved singlet (S₁) and triplet (T) states. For this molecule, the S₁ state is of nπ* character. Calculations indicate that an efficient intersystem crossing pathway involves a distortion of the tetrazine core. This distortion leads to a geometry where the S₁ (nπ) state and a higher-lying triplet state, the T₂ (ππ) state, become degenerate (cross). wuxibiology.com At this point of crossing, the spin-orbit coupling can exceed 10 cm⁻¹, facilitating an efficient transition from the singlet to the triplet manifold. wuxibiology.com This theoretical elucidation explains why non-radiative decay pathways can be prominent for this class of compounds.

Table 2: Key States in the Intersystem Crossing of this compound

| State | Orbital Character | Role in ISC |

|---|---|---|

| S₁ | nπ* | Initial excited singlet state |

| T₂ | ππ* | Triplet state involved in the crossing |

| S₁/T₂ Crossing | - | Geometry at which states become degenerate, enabling efficient ISC |

Prediction and Interpretation of Spectroscopic Data through Theoretical Modeling

A primary application of computational chemistry is the prediction and interpretation of experimental spectroscopic data. By calculating the energies of electronic transitions, theoretical models can predict the absorption and emission wavelengths of a molecule.

For this compound, TD-DFT calculations of vertical transition energies provide insight into its UV-Visible absorption spectrum. wuxibiology.com Furthermore, the computational investigation of non-radiative decay pathways, such as intersystem crossing, helps to explain experimental observations like fluorescence quantum yields. For instance, quantum chemical calculations have shown that chloro-alkoxy substituted tetrazines, like the title compound, have a higher activation energy barrier to reach the S₁/T₂ crossing geometry compared to dialkoxy-substituted tetrazines. wuxibiology.com This higher barrier leads to a slower rate of intersystem crossing, which in turn explains the experimentally observed higher fluorescence quantum yields for this compound and its analogues. wuxibiology.com This synergy between theoretical modeling and experimental results is essential for the rational design of new molecules with desired photophysical properties.

Advanced Spectroscopic Characterization Methods for 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for confirming the molecular structure and assessing the purity of 3-chloro-6-methoxy-1,2,4,5-tetrazine and its derivatives. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, unambiguous structural assignments can be made.

For this compound, the ¹H NMR spectrum is expected to show a singlet for the methoxy (B1213986) (-OCH₃) protons. The chemical shift of these protons is influenced by the electron-withdrawing nature of the tetrazine ring. In the ¹³C NMR spectrum, three distinct signals are anticipated: one for the methoxy carbon and two for the non-equivalent carbons of the tetrazine ring (C3 and C6). The carbon atom bonded to the chlorine (C3) and the one bonded to the methoxy group (C6) will exhibit characteristic chemical shifts reflecting their electronic environments.

Table 1: Predicted and Representative NMR Chemical Shifts (δ) in ppm

| Nucleus | Functional Group | Predicted/Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | Methoxy (-OCH₃) | ~4.2 |

| ¹³C | Methoxy (-OCH₃) | ~60 |

| ¹³C | Tetrazine (C-O) | ~168 |

| ¹³C | Tetrazine (C-Cl) | ~160 |

Note: Predicted values are based on computational models of this compound. Representative values are derived from closely related alkoxy and phenoxy derivatives.

Ultrafast Time-Resolved Spectroscopy, Including Picosecond and Femtosecond Absorption and Emission Studies

To understand the intricate photophysical processes that occur after light absorption, ultrafast time-resolved spectroscopic techniques are employed. These methods, operating on picosecond and femtosecond timescales, allow for the direct observation of transient species and excited-state relaxation pathways.

For 3-chloro-6-alkoxy-tetrazine derivatives, femtosecond transient absorption spectroscopy reveals the dynamics of the first excited singlet state (S₁). Following photoexcitation, an absorption band corresponding to the S₁ state is observed. The decay dynamics of this state are crucial for understanding the fluorescence properties of the molecule.

Studies on chloro-alkoxy tetrazines show that intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₂) is a significant deactivation pathway that competes with fluorescence. The rate of this process is influenced by the substituents on the tetrazine ring. Quantum chemical calculations suggest that the energy barrier for the distortion of the tetrazine core, which is necessary to reach the crossing point between the S₁ (nπ) and T₂ (ππ) states, dictates the ISC rate. For 3-chloro-6-alkoxy-tetrazines, this energy barrier is higher compared to 3,6-dialkoxy derivatives, leading to a slower ISC rate and, consequently, a higher fluorescence quantum yield. researchgate.net The lifetime of the S₁ state for a representative 3-chloro-6-alkoxy-tetrazine has been measured to be approximately 124 nanoseconds. researchgate.net

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Electronic Characterization

UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the electronic properties of this compound. The absorption spectrum provides information about the electronic transitions from the ground state to excited states, while the emission spectrum reveals the pathways of radiative decay back to the ground state.

Tetrazine derivatives typically exhibit a characteristic absorption band in the visible region (around 500-550 nm) corresponding to an n→π* transition, which is responsible for their distinct color. nih.gov They also show stronger absorptions in the UV region. The position and intensity of these bands are sensitive to the nature of the substituents.

3-chloro-6-alkoxy-tetrazines are known to be fluorescent. researchgate.netuni.lu The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a key parameter in evaluating their emission efficiency. As mentioned, chloro-alkoxy derivatives exhibit higher fluorescence quantum yields compared to their dialkoxy counterparts. researchgate.net This is attributed to a less efficient intersystem crossing pathway, allowing for more of the excited molecules to relax via fluorescence. researchgate.net

Table 2: Photophysical Data for a Representative 3-Chloro-6-alkoxy-tetrazine Derivative

| Parameter | Value | Solvent |

|---|---|---|

| Absorption Maximum (λ_abs) | ~370 nm, ~540 nm | Dichloromethane (B109758) |

| Emission Maximum (λ_em) | ~560 nm | Dichloromethane |

| Fluorescence Lifetime (τ_F) | 124 ns | Dichloromethane |

| Fluorescence Quantum Yield (Φ_F) | Higher than dialkoxy derivatives | - |

Note: Data is based on the properties of 3-chloro-6-((2-hexyldecan-1-yl)oxy)-1,2,4,5-tetrazine, a close structural analog. researchgate.net

Time-Resolved Anisotropy Studies for Rotational Dynamics and Energy Transfer Mechanisms

Time-resolved fluorescence anisotropy is a powerful technique used to probe the rotational motion of molecules in solution and to study energy transfer processes. This method involves exciting a sample with vertically polarized light and measuring the time-dependent polarization of the emitted fluorescence. The decay of the fluorescence anisotropy, r(t), provides information about the rotational correlation time (τ_rot) of the fluorophore, which is related to its size, shape, and the viscosity of its local environment.

For relatively small molecules like this compound and its derivatives, femtosecond time-resolved anisotropy measurements can be used to monitor their tumbling motion in solution. Studies on a series of 3-chloro-6-alkoxy-tetrazines have shown a clear relationship between the length of the alkoxy chain and the rotational correlation time; as the size of the substituent increases, the molecule tumbles more slowly, resulting in a longer anisotropy decay. researchgate.net

These studies are crucial for understanding how the molecule interacts with its environment and can also reveal mechanisms of energy transfer, such as Förster Resonance Energy Transfer (FRET), between adjacent chromophores. In concentrated solutions or neat liquids, a rapid decay of anisotropy can indicate efficient exciton (B1674681) migration (energy hopping) between neighboring molecules, a process that is faster than the physical rotation of a single molecule. researchgate.net

Table 3: Representative Time-Resolved Anisotropy Data for Chloro-Alkoxy-Tetrazine Derivatives in Solution

| Derivative | Rotational Correlation Time (τ_rot) (ps) | Solvent |

|---|---|---|

| Short-chain alkoxy-tetrazine | Shorter | Dichloromethane |

| Long-chain alkoxy-tetrazine | Longer | Dichloromethane |

Note: The rotational correlation time is directly proportional to the hydrodynamic volume of the molecule and the viscosity of the solvent. researchgate.net

Applications of 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine in Advanced Organic Synthesis and Materials Science

Precursor Role in the Development of Novel Fluorescent Probes and Imaging Agents

3-Chloro-6-methoxy-1,2,4,5-tetrazine serves as a key precursor in the synthesis of novel fluorescent probes and imaging agents, primarily due to the adaptable nature of the tetrazine ring. The chloro and methoxy (B1213986) groups at the 3 and 6 positions can be selectively substituted, allowing for the attachment of fluorophores and targeting ligands. nih.govnih.gov This adaptability is crucial for creating "turn-on" fluorescent probes, which are initially non-fluorescent but become highly fluorescent upon reaction with a specific target molecule. nih.govillinois.edu

The underlying principle of these probes often involves the tetrazine moiety acting as a fluorescence quencher. illinois.edunih.gov When a fluorophore is conjugated to the this compound scaffold, the tetrazine ring can suppress its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer. nih.gov The fluorescence is restored upon a specific chemical reaction, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and a strained alkene or alkyne. nih.govillinois.edu This reaction breaks the aromaticity of the tetrazine ring, eliminating its quenching effect and leading to a significant increase in fluorescence intensity. nih.gov

Researchers have leveraged this "pro-fluorescent" strategy for various bioimaging applications. By attaching a derivative of this compound to a targeting molecule (e.g., an antibody or a small molecule ligand), it is possible to create probes that light up only when they bind to their specific biological target, which has been pre-labeled with a strained alkene. nih.gov This approach minimizes background fluorescence and allows for high-contrast imaging in complex biological environments like living cells. nih.govnih.govillinois.edu

| Feature | Description | Key Advantage |

|---|---|---|

| Quenching Mechanism | The tetrazine ring quenches the fluorescence of a conjugated fluorophore. nih.gov | Low background signal before reaction. |

| Activation Reaction | Inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene or alkyne. nih.govillinois.edu | High reaction speed and specificity. iris-biotech.de |

| Signal "Turn-On" | Fluorescence is restored upon the IEDDA reaction, which disrupts the tetrazine's quenching ability. nih.gov | High signal-to-noise ratio for imaging. |

| Customizability | The this compound scaffold allows for the attachment of various fluorophores and targeting moieties. nih.govnih.gov | Adaptable for different biological targets and imaging modalities. |

Integration into Polymeric Systems and Supramolecular Architectures

The reactivity of this compound makes it a valuable component for integration into polymeric systems and supramolecular architectures. The chloro and methoxy groups can be displaced by other functional groups, enabling the incorporation of the tetrazine moiety into polymer backbones or as pendant groups. rsc.orgnih.gov This allows for the synthesis of "smart" polymers that can respond to specific stimuli or participate in bioorthogonal reactions. rsc.org

One common strategy involves the post-polymerization modification of existing polymers with tetrazine-containing molecules derived from this compound. rsc.org For example, a polymer with reactive side chains can be functionalized with a tetrazine derivative, imparting new chemical properties to the material. These tetrazine-functionalized polymers can then be used for a variety of applications, such as the creation of hydrogels through cross-linking with dienophile-containing polymers, or for surface modification to create biocompatible coatings. rsc.orgcore.ac.uk

In the realm of supramolecular chemistry, tetrazine derivatives are of interest for the construction of metal-organic frameworks (MOFs). researchgate.netacs.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. The nitrogen-rich and electron-deficient nature of the tetrazine ring makes it an attractive building block for creating MOFs with unique electronic and adsorptive properties. researchgate.net While direct use of this compound in MOF synthesis is less common, it can be converted into dicarboxylic acid or other multidentate ligands that can then be used to build these frameworks. acs.org The resulting tetrazine-based MOFs have potential applications in gas storage, catalysis, and chemical sensing. researchgate.netnih.govmdpi.com

Utility in Bioorthogonal Chemistry and as a Bioconjugation Reagent Scaffold

This compound is a foundational scaffold for the development of reagents used in bioorthogonal chemistry. rsc.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The most prominent bioorthogonal reaction involving tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, such as trans-cyclooctenes (TCO). iris-biotech.dersc.org This reaction is exceptionally fast and highly specific, making it ideal for applications in chemical biology. illinois.eduiris-biotech.de

The this compound molecule can be readily modified to create a variety of bioconjugation reagents. The chlorine atom can be substituted with a linker arm that terminates in a reactive group, such as an NHS ester or a maleimide. This allows the tetrazine to be covalently attached to biomolecules like proteins, antibodies, or nucleic acids. nih.gov Once attached, the tetrazine-labeled biomolecule can be selectively reacted with a TCO-labeled partner in a complex biological milieu. nih.gov

This "click chemistry" approach has revolutionized the study of biological systems. pcbiochemres.comwikipedia.org For example, it enables the precise labeling of cell surface proteins for imaging, the tracking of drugs within cells, and the construction of antibody-drug conjugates for targeted cancer therapy. The stability and reactivity of the tetrazine moiety can be tuned by altering the substituents at the 3 and 6 positions, and this compound provides a versatile starting point for synthesizing a library of such reagents with tailored properties. nih.govresearchgate.net

| Reaction | Typical Reactants | Key Features | Relative Speed |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | High yield and specificity, but requires a cytotoxic catalyst. pcbiochemres.com | Moderate |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Cyclooctyne | Copper-free, but generally slower than IEDDA. wikipedia.org | Fast |

| Tetrazine Ligation (IEDDA) | Tetrazine, trans-Cyclooctene (B1233481) (TCO) | Extremely fast, highly specific, and fluorogenic potential. illinois.eduiris-biotech.de | Very Fast |

Contribution to the Design and Synthesis of Optoelectronic Materials

The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring makes it a valuable component in the design and synthesis of organic optoelectronic materials. nih.gov These materials have applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The incorporation of electron-poor units like tetrazine into conjugated organic molecules can significantly influence their electronic properties, such as their electron affinity and charge transport characteristics.

Derivatives of this compound can be used as building blocks to create larger conjugated systems. Through cross-coupling reactions, such as Suzuki or Stille couplings, the chloro and methoxy groups can be replaced with aromatic or other unsaturated moieties, extending the π-conjugation of the molecule. nih.govnih.gov This allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of optoelectronic devices.

The strong electron-withdrawing character of the tetrazine ring can facilitate n-type (electron) transport in organic semiconductors. By strategically incorporating tetrazine units into polymers or small molecules, materials scientists can create materials with balanced charge transport properties, which is essential for efficient organic solar cells and OLEDs. Furthermore, the inherent fluorescence of some tetrazine derivatives can be harnessed for applications in light-emitting devices. nih.gov While this compound itself may not be the final active material, its role as a versatile and electronically tunable precursor is crucial for the development of next-generation organic electronic materials. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities for 3 Chloro 6 Methoxy 1,2,4,5 Tetrazine Chemistry

Exploration of Unconventional Reaction Pathways and Catalytic Transformations

Future research into 3-Chloro-6-methoxy-1,2,4,5-tetrazine is poised to uncover novel reaction pathways that extend beyond the well-established inverse electron-demand Diels-Alder (iEDDA) reactions. The exploration of unconventional cycloadditions, for instance, presents a fertile ground for discovery. An example of such unconventional reactivity is the formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the tetrazine ring with enamines, a transformation promoted by Lewis acids like ZnCl2. nih.gov This pathway, distinct from the typical C3/C6 cycloaddition, opens avenues for synthesizing novel 1,2,4-triazine (B1199460) derivatives. nih.gov

Furthermore, the development of novel catalytic transformations involving this compound is a promising research trajectory. While Lewis acid catalysis has been shown to promote the synthesis of various tetrazines from nitriles and hydrazine (B178648), its application to modulate the reactivity of pre-functionalized tetrazines like this compound remains an area ripe for investigation. nih.govscispace.comresearchgate.net Future studies could focus on designing catalytic systems that selectively activate either the chloro or methoxy (B1213986) substituent, enabling regioselective modifications and the construction of complex molecular architectures. The development of metal-catalyzed cross-coupling reactions, beyond established methods, could also provide new avenues for derivatization.

Design and Synthesis of Next-Generation Photofunctional and Responsive Materials

The inherent photophysical properties of the tetrazine core, characterized by an absorption in the visible region, make this compound an excellent scaffold for the design of next-generation photofunctional and responsive materials. nih.govresearchgate.net A key area of future research will be the development of sophisticated photoswitches and photo-cages. By chemically modifying the tetrazine, it is possible to create systems where a specific function is triggered by light. For example, photocaged dihydrotetrazines can be designed to be unreactive towards dienophiles until a light-cleavable protecting group is removed, leading to the in-situ formation of the reactive tetrazine. nih.gov This approach allows for high spatiotemporal control over bioorthogonal reactions. nih.gov

Moreover, the synthesis of photofunctional polymers incorporating this compound units is a burgeoning field. rsc.org These materials could exhibit unique optical and electronic properties, with potential applications in organic electronics and sensor technology. The fluorescence quenching ability of the tetrazine moiety is another key feature to be exploited. mdpi.com By conjugating this compound to fluorophores, highly fluorogenic probes can be created. The fluorescence of these probes is "turned off" in their initial state and is significantly enhanced upon reaction of the tetrazine, for example, in an iEDDA reaction. mdpi.com This "off-on" mechanism is highly desirable for background-free imaging applications. nih.gov The quenching mechanism can be fine-tuned through different strategies, such as through-bond energy transfer (TBET) and photoinduced electron transfer (PET), to create probes with large fluorescence turn-on ratios. mdpi.comnih.gov

Advanced Theoretical Modeling and Machine Learning Applications in Tetrazine Research

Advanced theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), will be instrumental in guiding the future design and understanding of this compound derivatives. uc.ptrsc.orgchemrxiv.org These computational methods can provide deep insights into the electronic structure, excited-state properties, and reaction mechanisms of tetrazine-based systems. researchgate.netresearchgate.net For instance, TD-DFT calculations can be employed to predict absorption and emission spectra, aiding in the rational design of new photofunctional materials with tailored optical properties. rsc.orgresearchgate.net Furthermore, computational studies can elucidate the intricate details of unconventional reaction pathways, helping to predict the feasibility and outcomes of new chemical transformations.

The integration of machine learning (ML) into tetrazine research represents a paradigm shift in how novel compounds are discovered and optimized. mdpi.com ML models can be trained on existing experimental and computational data to predict the properties and reactivity of new tetrazine derivatives, thereby accelerating the discovery process. nih.gov For example, a machine learning model could be developed to predict the reaction rates of different this compound derivatives in iEDDA reactions, based on their molecular descriptors. mdpi.com This would allow for the rapid screening of virtual libraries of compounds to identify candidates with optimal reactivity for specific applications. Moreover, generative ML models could be used to design entirely new tetrazine-based molecules with desired properties, such as enhanced fluorescence turn-on ratios or specific absorption wavelengths. mdpi.com The application of ML can also extend to predicting reaction outcomes and optimizing reaction conditions, making the synthesis of complex tetrazine derivatives more efficient and predictable. chemrxiv.orgresearchgate.netmit.edu

Integration with Emerging Technologies in Chemical Biology and Nanoscience

The unique reactivity of this compound, particularly in bioorthogonal chemistry, makes it an ideal candidate for integration with emerging technologies in chemical biology and nanoscience. rsc.org In chemical biology, the development of novel tetrazine-based probes will continue to push the boundaries of biological imaging. researchgate.net For instance, the design of highly fluorogenic and cell-permeable tetrazine-dye conjugates will enable wash-free, live-cell imaging with high signal-to-noise ratios. biorxiv.org These advanced probes are also crucial for super-resolution microscopy techniques, allowing for the visualization of cellular structures and processes at the nanoscale. nih.govnih.govresearchgate.net Furthermore, the "click-to-release" strategy, where a therapeutic agent is released upon the reaction of a tetrazine-caged prodrug, holds immense promise for targeted drug delivery and therapy. nih.gov

In the realm of nanoscience, this compound can be used to functionalize nanoparticles, creating hybrid materials with novel properties and applications. rsc.org For example, tetrazine-modified nanoparticles can be used as responsive drug delivery systems, where the release of a therapeutic cargo is triggered by a specific biological event or an external stimulus that initiates the tetrazine ligation. nih.govrsc.orgnih.gov Additionally, the development of tetrazine-based nanosensors is a promising area of research. These sensors could be designed to detect specific biomolecules or changes in the cellular environment through a fluorescence turn-on mechanism upon tetrazine reaction. The integration of tetrazine chemistry with nanomaterials can lead to the creation of sophisticated diagnostic and therapeutic tools with enhanced sensitivity and specificity. researchgate.netresearchgate.net

Q & A

Basic Question: What are the optimal synthetic routes for 3-Chloro-6-methoxy-1,2,4,5-tetrazine, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves nucleophilic substitution or functionalization of pre-existing tetrazine scaffolds. For example:

- Chlorination-Methoxylation Strategy : Starting with a dihydrotetrazine precursor, sequential chlorination (e.g., using PCl₅) followed by methoxylation (via nucleophilic substitution with NaOMe) can yield the target compound. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and byproduct formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the product. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Answer:

- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.9 ppm in ¹H NMR. Chlorine substituents induce deshielding in adjacent carbons (δ 150–160 ppm in ¹³C NMR) .

- IR Spectroscopy : Stretching vibrations for C-Cl (550–650 cm⁻¹) and C-N (1350–1450 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns (e.g., loss of Cl or OCH₃) validate the structure .

Advanced Question: How do electronic effects of the chloro and methoxy substituents influence the reactivity of this compound in inverse electron-demand Diels-Alder (IEDDA) reactions?

Answer:

- Electron-Withdrawing Chlorine : Enhances tetrazine’s electron deficiency, accelerating IEDDA kinetics with dienophiles (e.g., strained alkenes). Rate constants (k₂) can be measured via UV-Vis spectroscopy by monitoring tetrazine decay at λ ~ 530 nm .

- Methoxy Group : Moderates reactivity by donating electron density. Comparative studies with 3,6-dichloro-tetrazine show a 10–20% reduction in reaction rates, requiring optimization of dienophile stoichiometry .

Advanced Question: What computational methods are effective for predicting reaction pathways and transition states in tetrazine-based click chemistry?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition states and activation energies. For example, IEDDA reactions with norbornene show a concerted mechanism with a ΔG‡ ~ 15 kcal/mol .

- Reaction Path Search Tools : Tools like GRRM (Global Reaction Route Mapping) or the AFIR method automate exploration of possible pathways, reducing experimental trial-and-error .

Advanced Question: How can factorial design optimize experimental parameters for scaling up tetrazine synthesis?

Answer:

- 2³ Factorial Design : Variables include temperature (25–60°C), solvent (DCM vs. THF), and catalyst loading (0–5 mol% Pd). Response surface methodology (RSM) identifies optimal conditions (e.g., 40°C, THF, 3 mol% Pd) to maximize yield (>85%) while minimizing impurities .

- Sensitivity Analysis : Monte Carlo simulations assess robustness against parameter fluctuations (e.g., ±5% solvent purity) .

Basic Question: What safety and handling protocols are critical for this compound due to its potential hazards?

Answer:

- Stability : Store under argon at –20°C to prevent hydrolysis. Decomposition products (e.g., HCl gas) require fume hood use .

- Toxicity Screening : Ames tests and acute toxicity studies (OECD 423) are recommended before biological applications .

Advanced Question: How can this compound be functionalized for targeted drug delivery systems?

Answer:

- Bioorthogonal Conjugation : React with trans-cyclooctene (TCO)-tagged antibodies via IEDDA. Reaction efficiency (>90%) is quantified via LC-MS .

- Polymer Hybridization : Graft onto PEG-PLGA nanoparticles using thiol-ene chemistry. Dynamic light scattering (DLS) confirms hydrodynamic diameter (<200 nm) and polydispersity (<0.2) .

Advanced Question: What analytical strategies resolve contradictions in reported solubility data for halogenated tetrazines?

Answer:

- Phase Solubility Studies : Use the Higuchi-Shake Flask method in buffers (pH 2–12) and co-solvents (e.g., DMSO, ethanol). Plotting solubility vs. Hansen solubility parameters identifies outliers .

- Molecular Dynamics Simulations : Predict solvation free energies (ΔG_solv) using OPLS-AA force fields to rationalize experimental discrepancies .

Table: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 134–136°C (DSC) | |

| λ_max (UV-Vis) | 528 nm (ε = 9,200 M⁻¹cm⁻¹ in MeCN) | |

| LogP (Octanol-Water) | 1.2 ± 0.3 (Shake Flask) | |

| Hydrolytic Stability | t₁/₂ = 48 h (pH 7.4, 25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.